molecular formula C5H12ClF2NS B13458691 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride

Cat. No.: B13458691
M. Wt: 191.67 g/mol
InChI Key: WDRKLKRFRMGKJE-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethylsulfanyl group, two fluorine atoms, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various halogenated derivatives .

Scientific Research Applications

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities, receptor interactions, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
  • 3-(Propylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
  • 3-(Butylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride

Uniqueness

3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interactions compared to its methyl, propyl, or butyl analogs .

Properties

Molecular Formula

C5H12ClF2NS

Molecular Weight

191.67 g/mol

IUPAC Name

3-ethylsulfanyl-2,2-difluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11F2NS.ClH/c1-2-9-4-5(6,7)3-8;/h2-4,8H2,1H3;1H

InChI Key

WDRKLKRFRMGKJE-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CN)(F)F.Cl

Origin of Product

United States

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